REACTION_CXSMILES
|
[NH:1]1[CH2:8][CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:9](OC(=O)C)(=[O:11])[CH3:10].S(=O)(=O)(O)O>C(O)(=O)C>[C:9]([N:1]1[CH2:8][CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)CC1
|
Name
|
|
Quantity
|
817 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to boiling for ten hours
|
Type
|
DISTILLATION
|
Details
|
was continuously distilled off by means of a fractionating column
|
Type
|
CUSTOM
|
Details
|
After the acylation reaction
|
Type
|
DISTILLATION
|
Details
|
the surplus acetic acid anhydride was distilled off in vacuo (15 Torr)
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from isopropanol
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
the elementary analysis resulted in the following values
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(=O)NC(=O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |